2,4,7-Decatrienal,(2E,4E,7Z)-
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Overview
Description
2,4,7-Decatrienal, (2E,4E,7Z)- is an organic compound with the molecular formula C10H14O. It is characterized by the presence of three conjugated double bonds and an aldehyde group. This compound is known for its strong citrus aroma and is often used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,7-Decatrienal, (2E,4E,7Z)- can be synthesized through various methods. One common synthetic route involves the oxidative degradation of unsaturated fatty acids. For example, it can be formed from the degradation of linolenic acid . The reaction typically involves the use of oxidizing agents under controlled conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, 2,4,7-Decatrienal, (2E,4E,7Z)- is often produced through chemical synthesis. The process may involve the use of starting materials such as butadiene and acrolein, followed by a series of reactions including aldol condensation and subsequent oxidation . The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4,7-Decatrienal, (2E,4E,7Z)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The double bonds in the compound can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic addition reactions may involve reagents like hydrogen halides (HX) and halogens (X2).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
2,4,7-Decatrienal, (2E,4E,7Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its role in biological processes, including its formation during the oxidative degradation of fatty acids.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the flavor and fragrance industry due to its strong citrus aroma.
Mechanism of Action
The mechanism of action of 2,4,7-Decatrienal, (2E,4E,7Z)- involves its interaction with molecular targets through its aldehyde group and conjugated double bonds. The compound can participate in various biochemical pathways, including oxidative stress responses and signaling pathways. Its effects are mediated through the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2,4,7-Decatrienal, (2E,4Z,7Z)-: Another isomer with different double bond configurations.
2,4,7-Decatrienal, (2Z,4E,7E)-: Another isomer with different double bond configurations.
Uniqueness
2,4,7-Decatrienal, (2E,4E,7Z)- is unique due to its specific double bond configuration, which imparts distinct chemical and physical properties. Its strong citrus aroma and reactivity make it valuable in various applications, particularly in the flavor and fragrance industry .
Properties
Molecular Formula |
C10H14O |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(2E,4E,6Z)-deca-2,4,6-trienal |
InChI |
InChI=1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h4-10H,2-3H2,1H3/b5-4-,7-6+,9-8+ |
InChI Key |
DJRSBBCVHHMMLH-AYTOVCQNSA-N |
Isomeric SMILES |
CCC/C=C\C=C\C=C\C=O |
Canonical SMILES |
CCCC=CC=CC=CC=O |
Origin of Product |
United States |
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